A Technical Guide to 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline: An Analysis of a Novel Scaffold
A Technical Guide to 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline: An Analysis of a Novel Scaffold
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Undocumented Chemical Space
In the landscape of chemical research and drug discovery, scientists often encounter compounds that, while structurally plausible and potentially valuable, lack extensive documentation. 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline is one such molecule. A thorough search of public chemical databases and scientific literature reveals a notable absence of a dedicated CAS number and experimentally determined physical properties for this specific substitution pattern.
This guide, therefore, adopts a first-principles approach. Instead of presenting a simple data sheet for a well-characterized compound, we will embark on a scientific exploration. By dissecting the structural components of 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline and analyzing its close, well-documented analogues, we can infer its likely physicochemical characteristics, forecast its potential applications, and propose a viable synthetic pathway. This document is designed to be a foundational resource for researchers considering the synthesis and investigation of this novel quinoline derivative.
The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid, planar structure and ability to participate in various intermolecular interactions make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. Quinoline derivatives have found application as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] The introduction of substituents onto the quinoline core allows for the fine-tuning of a compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.[3]
Dissecting the Substituents: The Roles of Bromine, Methyl, and Trifluoromethyl Groups
The potential utility of 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline is derived from its specific combination of substituents:
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The 6-Bromo Group : The presence of a bromine atom at the 6-position can significantly influence the molecule's pharmacokinetic profile. Halogen bonding is an increasingly recognized interaction in drug design, and the bromine atom can also serve as a synthetic handle for further functionalization through cross-coupling reactions.[4]
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The 2-Methyl Group : A methyl group at the 2-position (the quinaldine motif) can impact the molecule's binding to target proteins and influence its metabolic stability.
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The 8-Trifluoromethyl Group : The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of the quinoline nitrogen, while its lipophilicity can enhance membrane permeability. Crucially, the CF3 group is known to block metabolic oxidation, thereby increasing the in vivo half-life of a drug.[5][6] The incorporation of a trifluoromethyl group has been a successful strategy in the development of potent antimalarial agents.[7]
Physicochemical Properties: A Comparative Analysis of Structural Analogues
In the absence of direct experimental data for 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline, we can predict its properties by examining its near relatives. The following table summarizes the known physical properties of several closely related quinoline derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 6-Bromo-2-methylquinoline | 877-42-9 | C10H8BrN | 222.08 | 101-105 | 299.7±20.0 |
| 6-Bromo-8-(trifluoromethyl)quinoline | 1065074-30-7 | C10H5BrF3N | 276.05 | Not Available | Not Available |
| 6-Bromo-8-fluoroquinoline | 220513-46-2 | C9H5BrFN | 226.05 | Not Available | Not Available |
| 6-Bromoquinoline | 5332-25-2 | C9H6BrN | 208.05 | Not Available | >110 |
| 6-(Trifluoromethyl)quinoline | 325-13-3 | C10H6F3N | 197.16 | Not Available | Not Available |
| 6-Bromo-8-methyl-2-(trifluoromethyl)quinoline | 1425335-52-9 | C11H7BrF3N | 290.08 | Not Available | 304.5±37.0 |
Data sourced from[8][9][10][11][12][13][14][15]. Please note that some data points are predicted.
From this comparative data, we can infer the following about the target compound, 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline :
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Molecular Weight : The molecular weight will be approximately 290.08 g/mol .
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Melting Point : Given that 6-Bromo-2-methylquinoline is a solid with a melting point of 101-105 °C[9], it is highly probable that the target compound will also be a solid at room temperature. The introduction of the trifluoromethyl group may influence the crystal packing and thus alter the melting point.
-
Boiling Point : The predicted boiling point is likely to be in the range of 300 °C, similar to its isomers.
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Solubility : Like many quinoline derivatives, it is expected to have poor solubility in water but good solubility in organic solvents such as methanol, ethanol, and DMF.[9][16]
Potential Applications: A Horizon of Possibilities
The structural motifs present in 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline suggest several promising avenues for research and development:
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Anticancer Agents : The quinoline scaffold is a well-established pharmacophore in oncology.[1][4] The presence of both a bromine atom and a trifluoromethyl group could lead to compounds with potent antiproliferative activity.
-
Antimalarial Drugs : The trifluoromethylquinoline core is a key feature of several antimalarial drugs.[7] The specific substitution pattern of the target molecule warrants investigation for its potential activity against drug-resistant strains of Plasmodium falciparum.
-
Materials Science : Fluorinated heterocyclic compounds are of interest in materials science for applications in organic light-emitting diodes (OLEDs) and as organic semiconductors.[17] The bromine atom provides a convenient point for polymerization or incorporation into larger molecular architectures.
Proposed Synthetic Pathway
A plausible synthetic route to 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline can be envisioned starting from commercially available 4-bromo-2-(trifluoromethyl)aniline. The classic Doebner-von Miller reaction, which is used to synthesize quinolines, provides a robust framework.
Reaction Scheme:
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Step 1: Reaction of 4-bromo-2-(trifluoromethyl)aniline with crotonaldehyde. This acid-catalyzed reaction will form the quinoline ring system.
A detailed experimental protocol based on this strategy is provided below.
Experimental Protocol: Synthesis of 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline
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To a solution of 4-bromo-2-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and hydrochloric acid, add a catalytic amount of a strong acid (e.g., concentrated HCl or H2SO4).
-
To this stirred solution, slowly add crotonaldehyde (1.2 eq).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base, such as sodium bicarbonate or sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline.
Visualizing the Workflow
Caption: Proposed synthetic workflow for 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline is not available, the safety profiles of its analogues provide guidance. 6-Bromo-2-methylquinoline is classified as an irritant and is harmful if swallowed.[18] Therefore, it is prudent to handle the target compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion: A Call for Experimental Exploration
6-Bromo-2-methyl-8-(trifluoromethyl)quinoline represents an intriguing, albeit underexplored, molecule at the confluence of several important structural motifs in medicinal chemistry. While this guide has provided a comprehensive theoretical framework for its properties, potential applications, and synthesis, the ultimate validation of these predictions lies in experimental work. The synthesis and biological evaluation of this compound could unlock new therapeutic possibilities or lead to the development of novel materials. It is our hope that this guide will serve as a catalyst for such investigations, paving the way for new discoveries in the ever-expanding universe of chemical science.
References
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LOCKSS. SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. [Link]
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Ingenta Connect. A convenient synthesis of trifluoromethyl-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines. [Link]
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Journal of Chemical & Engineering Data. Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. [Link]
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RSC Publishing. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. [Link]
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